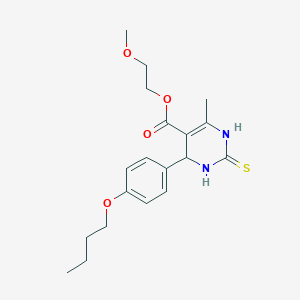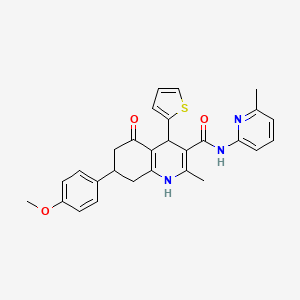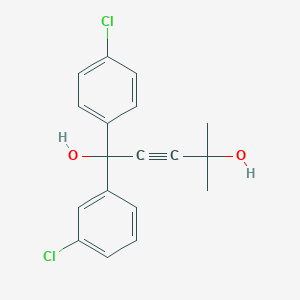
2-methoxyethyl 4-(4-butoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Descripción general
Descripción
2-methoxyethyl 4-(4-butoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C19H26N2O4S and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.16132849 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
The chemical compound 2-methoxyethyl 4-(4-butoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is part of a broader class of compounds investigated for various applications, including medicinal chemistry, materials science, and chemical synthesis. While the specific compound you're asking about was not directly identified in the research literature, several closely related compounds have been synthesized and studied for their potential applications, which can provide insight into the types of applications that this compound might be suitable for.
Pharmaceutical Research : Compounds with similar structures have been synthesized and evaluated for their biological activities. For example, derivatives of pyrimidine have been explored for their anti-inflammatory and analgesic properties, as well as potential inhibitory activities against cyclooxygenase enzymes (COX-1/COX-2), which play a significant role in the process of inflammation and pain. Such compounds show promising analgesic and anti-inflammatory activities, suggesting potential pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis : The compound's structure is conducive to serving as an intermediate in the synthesis of more complex molecules. The synthesis of related dihydropyrimidine derivatives demonstrates the versatility of pyrimidine compounds in chemical synthesis, offering pathways to a variety of heterocyclic compounds that are of interest in medicinal chemistry and materials science (Begum & Vasundhara, 2009).
Material Science Applications : The structural properties of pyrimidine derivatives, including those similar to the compound , have been explored for their potential applications in materials science. For instance, studies on the spectroscopic, thermal, and dielectric properties of related compounds provide insights into their stability and conductivity, which could be relevant for the development of new materials with specific electronic or thermal properties (Vyas, Pansuriya, Naliapara, & Joshi, 2013).
Antiviral and Antimicrobial Research : The exploration of pyrimidine derivatives for antiviral and antimicrobial activities is an ongoing area of research. Some derivatives have shown inhibitory effects against various viruses and bacteria, suggesting potential for the development of new antiviral and antibacterial agents. This highlights the possible applications of this compound in the field of infectious disease research if similar activities are observed (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Propiedades
IUPAC Name |
2-methoxyethyl 4-(4-butoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-4-5-10-24-15-8-6-14(7-9-15)17-16(13(2)20-19(26)21-17)18(22)25-12-11-23-3/h6-9,17H,4-5,10-12H2,1-3H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATCAFGCSPYUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-ethyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4049238.png)

![N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4049250.png)
![2-thiophen-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4049256.png)


![2-(2-(naphthalen-1-ylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4049269.png)
![2-[4-(2-chlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4049275.png)

![N-[(1-adamantylamino)carbonothioyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4049281.png)

![2-{[5-(3-bromophenyl)-2-furyl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4049316.png)

![6-imino-5-(4-methylphenyl)sulfonyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4049337.png)
